

Oxysophocarpine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has garnered significant attention within the scientific community for its diverse pharmacological activities. This document provides an in-depth technical guide on Oxysophocarpine, summarizing its core physicochemical properties, exploring its multifaceted mechanisms of action through various signaling pathways, and detailing experimental protocols for its study. This whitepaper aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

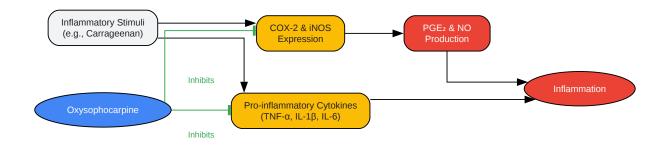
Physicochemical Properties

Oxysophocarpine presents as a white crystalline powder. Its fundamental chemical and physical characteristics are pivotal for its application in research and drug development.

Property	Value	References
CAS Number	26904-64-3	[1][2][3][4][5]
Molecular Formula	C15H22N2O2	[1][3][4]
Molecular Weight	262.35 g/mol	[1][3][5]
Purity	Typically ≥98% (HPLC)	[1][2][4]
Synonyms	(+)-Oxysophocarpine, Sophocarpine N-oxide	[1][3][4]
Botanical Source	Sophora flavescens Ait., Styphnolobium japonicum (L.) Schott	[1][2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Ethanol.	[2][4]

Pharmacological Activities and Signaling Pathways

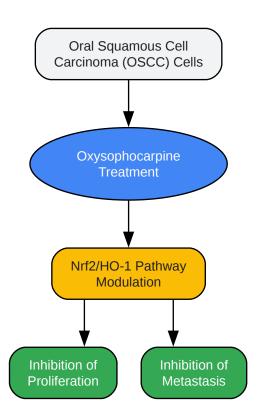
Oxysophocarpine exhibits a broad spectrum of biological effects, including anti-inflammatory, anti-cancer, neuroprotective, and analgesic properties. These effects are mediated through its interaction with various cellular signaling pathways.


Anti-Inflammatory Effects

Oxysophocarpine has demonstrated potent anti-inflammatory activity. It has been shown to reduce ear swelling induced by xylene and paw edema induced by carrageenan in mice. This effect is attributed to the inhibition of pro-inflammatory mediators.[4]

A key mechanism involves the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. This, in turn, reduces the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), key mediators of inflammation. Furthermore,

Oxysophocarpine can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[4]



Click to download full resolution via product page

Caption: Anti-inflammatory signaling pathway of **Oxysophocarpine**.

Anti-Cancer Activity

In the context of oncology, **Oxysophocarpine** has shown promise in retarding the growth and metastasis of oral squamous cell carcinoma (OSCC).[4] Its mechanism of action is linked to the Nrf2/HO-1 signaling pathway. **Oxysophocarpine** has been observed to inhibit the proliferation, migration, and invasion of OSCC cells in vitro.[4]

Click to download full resolution via product page

Caption: Workflow of **Oxysophocarpine**'s anti-cancer effects on OSCC.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the pharmacological activities of **Oxysophocarpine**. Researchers should adapt these protocols to their specific experimental conditions.

In Vitro Cell Proliferation Assay (MTT Assay)

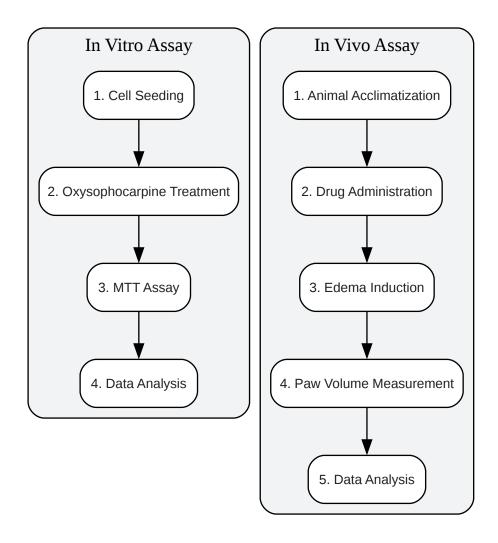
Objective: To assess the effect of **Oxysophocarpine** on the proliferation of cancer cells.

Methodology:

- Cell Seeding: Plate cancer cells (e.g., SCC-9 and SCC-15 oral squamous carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]
- Treatment: Treat the cells with varying concentrations of Oxysophocarpine (e.g., 1, 5, 10 μM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control group.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory effects of **Oxysophocarpine** in a mouse model.



Methodology:

- Animal Acclimatization: Acclimatize male ICR mice for one week with free access to food and water.
- Drug Administration: Administer **Oxysophocarpine** (e.g., 20, 40, 80 mg/kg) or a vehicle control intraperitoneally one hour before carrageenan injection.
- Induction of Edema: Inject 50 μ L of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
- Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Click to download full resolution via product page

Caption: General experimental workflows for in vitro and in vivo studies.

Conclusion

Oxysophocarpine is a promising natural compound with a well-defined chemical structure and significant therapeutic potential. Its multifaceted pharmacological activities, underpinned by its interactions with key signaling pathways, make it a compelling candidate for further investigation and drug development. This technical guide provides a foundational understanding for researchers to explore the full potential of this intriguing alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biorlab.com [biorlab.com]
- 2. Oxysophocarpine | CAS:26904-64-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Oxysophocarpine | CAS No- 26904-64-3 | Sophocarpidine, Sophocarpine N-oxide [chemicea.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS 26904-64-3 | Oxysophocarpine [phytopurify.com]
- To cite this document: BenchChem. [Oxysophocarpine: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203280#oxysophocarpine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com